molecular formula C11H14FNO B4663358 N-ethyl-3-(2-fluorophenyl)propanamide

N-ethyl-3-(2-fluorophenyl)propanamide

Cat. No.: B4663358
M. Wt: 195.23 g/mol
InChI Key: XSEZFIPRAANJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an ethyl group at the nitrogen atom and a 2-fluorophenyl group at the third carbon. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.24 g/mol.

Properties

IUPAC Name

N-ethyl-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-2-13-11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEZFIPRAANJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorofentanyl Derivatives

Fluorofentanyl isomers, such as ortho-fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide), share the propanamide core and 2-fluorophenyl moiety but include a piperidine ring and phenethyl group. These structural additions confer potent opioid activity, as seen in their classification under international narcotics regulations . In contrast, N-ethyl-3-(2-fluorophenyl)propanamide lacks the piperidine ring, likely eliminating opioid receptor affinity. This highlights how minor structural changes drastically alter pharmacological profiles.

3-Chloro-N-(2-fluorobenzyl)propanamide

This compound (CAS: 895367-68-7) replaces the ethyl group with a 2-fluorobenzyl substituent and introduces a chlorine atom at the third carbon. Its molecular weight (215.65 g/mol) and polarity may also differ, impacting solubility and bioavailability .

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide

With an additional amino group linking the fluorophenyl and phenyl rings (C₁₅H₁₅FN₂O, MW: 258.29 g/mol), this compound exhibits enhanced hydrogen-bonding capacity. Such modifications could favor interactions with enzymes or receptors, though specific activity data are unavailable .

N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide

Here, the 2-fluorophenyl group is replaced with a tetrahydrofuran-methylamino moiety (C₁₂H₂₁N₂O₂, MW: 225.31 g/mol). The tetrahydrofuran ring introduces conformational rigidity and oxygen-based polarity, which may alter metabolic stability compared to the aromatic fluorophenyl group in the target compound .

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
This compound C₁₁H₁₄FNO 195.24 Ethyl (N), 2-fluorophenyl (C3) No direct opioid activity reported
Ortho-fluorofentanyl C₂₃H₂₉FN₂O 368.49 Piperidine, phenethyl, 2-fluorophenyl Controlled opioid; µ-receptor agonist
3-Chloro-N-(2-fluorobenzyl)propanamide C₁₀H₁₀ClFNO 215.65 2-fluorobenzyl (N), chloro (C3) Unreported bioactivity
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-fluorophenylamino, phenyl (N) Potential H-bond donor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-(2-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-(2-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.